molecular formula C12H18N4O B2466562 4-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-5-carboxamide CAS No. 2101196-20-5

4-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-5-carboxamide

Cat. No.: B2466562
CAS No.: 2101196-20-5
M. Wt: 234.303
InChI Key: GWMYCBRQFUXEMK-UHFFFAOYSA-N
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Description

4-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-5-carboxamide is a chemical compound with the molecular formula C12H18N4O It is known for its unique structure, which includes a pyrazole ring substituted with amino, cyclopentyl, and cyclopropyl groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-5-carboxamide typically involves the cyclization of appropriate precursors under controlled conditionsThe reaction conditions often include the use of solvents such as ethanol or dimethyl sulfoxide (DMSO) and may require heating to facilitate the cyclization process .

Industrial Production Methods

Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and automated systems can enhance the efficiency and yield of the production process. Additionally, purification steps such as recrystallization or chromatography are employed to obtain the compound in high purity .

Chemical Reactions Analysis

Types of Reactions

4-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Major Products Formed

The major products formed from these reactions include nitro derivatives, reduced amines, and various substituted pyrazole derivatives .

Scientific Research Applications

4-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-5-carboxamide has several scientific research applications:

    Chemistry: It is used as a building block for the synthesis of more complex molecules.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and anti-inflammatory properties.

    Medicine: Research is ongoing to explore its potential as a therapeutic agent for various diseases.

    Industry: It is used in the development of new materials and chemical processes.

Mechanism of Action

The mechanism of action of 4-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-5-carboxamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets are still under investigation, but it is believed to involve modulation of signaling pathways related to inflammation and microbial growth .

Comparison with Similar Compounds

Similar Compounds

  • 4-Amino-1-methyl-3-n-propyl-1H-pyrazole-5-carboxamide
  • 4-Amino-1-cyclopentyl-3-methyl-1H-pyrazole-5-carboxamide
  • 4-Amino-1-cyclopentyl-3-ethyl-1H-pyrazole-5-carboxamide

Uniqueness

4-Amino-1-cyclopentyl-N-cyclopropyl-1H-pyrazole-5-carboxamide is unique due to the presence of both cyclopentyl and cyclopropyl groups, which confer distinct steric and electronic properties. These features can influence its reactivity and interactions with biological targets, making it a valuable compound for research and development .

Properties

IUPAC Name

4-amino-2-cyclopentyl-N-cyclopropylpyrazole-3-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H18N4O/c13-10-7-14-16(9-3-1-2-4-9)11(10)12(17)15-8-5-6-8/h7-9H,1-6,13H2,(H,15,17)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

GWMYCBRQFUXEMK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCC(C1)N2C(=C(C=N2)N)C(=O)NC3CC3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H18N4O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

234.30 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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